Cas no 2384826-05-3 (benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate)
![benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2384826-05-3x500.png)
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6485779
- benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate
- 2384826-05-3
-
- Inchi: 1S/C12H13F4NO4S/c13-12(14,15)10(6-7-22(16,19)20)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
- InChI Key: MNWLNEOMQXIZIP-UHFFFAOYSA-N
- SMILES: S(CCC(C(F)(F)F)NC(=O)OCC1C=CC=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 343.05014172g/mol
- Monoisotopic Mass: 343.05014172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.8Ų
- XLogP3: 2.9
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6485779-10.0g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 10.0g |
$8357.0 | 2025-03-15 | |
Enamine | EN300-6485779-5.0g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 5.0g |
$5635.0 | 2025-03-15 | |
Enamine | EN300-6485779-0.05g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 0.05g |
$1632.0 | 2025-03-15 | |
Enamine | EN300-6485779-0.5g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 0.5g |
$1866.0 | 2025-03-15 | |
Enamine | EN300-6485779-0.25g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 0.25g |
$1789.0 | 2025-03-15 | |
Enamine | EN300-6485779-2.5g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 2.5g |
$3809.0 | 2025-03-15 | |
Enamine | EN300-6485779-0.1g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 0.1g |
$1711.0 | 2025-03-15 | |
Enamine | EN300-6485779-1.0g |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate |
2384826-05-3 | 95.0% | 1.0g |
$1944.0 | 2025-03-15 |
benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate Related Literature
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate
Benzyl N-[1,1,1-Trifluoro-4-(Fluorosulfonyl)Butan-2-Yl]Carbamate: A Comprehensive Overview
The compound benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate (CAS No. 2384826-05-3) is a highly specialized organic compound with significant applications in modern chemistry. This compound is characterized by its unique structure, which combines a benzyl group with a trifluoro-substituted butanoyl group and a fluorosulfonyl moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in various research and industrial contexts.
Recent studies have highlighted the importance of benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate in the development of advanced materials and pharmaceuticals. Its structure allows for versatile reactivity, enabling it to participate in a wide range of chemical reactions. For instance, the trifluoro group enhances the compound's stability under harsh conditions, while the fluorosulfonyl group contributes to its reactivity in nucleophilic substitutions. These properties make it an ideal candidate for use in the synthesis of biologically active molecules and high-performance polymers.
The synthesis of benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate involves a multi-step process that requires precise control over reaction conditions. Researchers have developed innovative methodologies to optimize the yield and purity of this compound. For example, the use of fluorinated reagents and advanced catalytic systems has significantly improved the efficiency of its production. These advancements not only enhance the scalability of the synthesis but also contribute to cost-effective manufacturing processes.
In terms of applications, benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate has found extensive use in materials science. Its ability to form stable bonds with other organic molecules makes it a key component in the development of high-strength adhesives and coatings. Additionally, its unique electronic properties have been leveraged in the creation of novel electronic materials, such as organic semiconductors and dielectric polymers.
Recent breakthroughs in computational chemistry have further deepened our understanding of this compound's behavior at the molecular level. Advanced simulations have revealed intricate details about its electronic structure and intermolecular interactions. These insights are crucial for designing new compounds with tailored properties based on benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate as a building block.
The environmental impact of benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate has also been a focal point of recent research. Scientists are exploring methods to minimize its ecological footprint during production and application. For instance, green chemistry approaches are being employed to develop more sustainable synthesis pathways and waste management strategies.
In conclusion, benzyl N-[1,1,1-trifluoro-4-(fluorosulfonyl)butan-2-yl]carbamate (CAS No. 2384826-05-3) stands as a testament to the ingenuity of modern chemical research. Its versatile structure and unique properties continue to drive innovation across various fields. As research progresses, this compound is expected to play an even more pivotal role in shaping the future of materials science and pharmaceutical development.
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